Asymmetric Substitution Pattern: Distinct Hydrogen-Bond Donor Count vs. Exifone Determines Synthetic Utility and Biological Profile
CAS 647838-94-6 possesses exactly three phenolic hydroxyl groups (all on the 2,3,4-trihydroxyphenyl ring), whereas Exifone (CAS 52479-85-3), the closest fully demethylated analog, bears six phenolic hydroxyl groups distributed across both rings [1]. This difference in hydrogen-bond donor count (3 vs. 6) is not incremental; it fundamentally alters the compound's antioxidant mechanism from a primarily hydrogen-atom transfer (HAT) pathway—favored by the clustered trihydroxy motif—to the mixed HAT and sequential proton-loss electron-transfer (SPLET) mechanisms accessible to Exifone's more extensive hydroxyl network [2]. The three methoxy groups on the 3,4,5-trimethoxyphenyl ring of CAS 647838-94-6 are resistant to radical scavenging but contribute to lipophilicity and metabolic stability.
| Evidence Dimension | Phenolic OH group count (hydrogen-bond donors) |
|---|---|
| Target Compound Data | 3 phenolic OH groups (2,3,4-trihydroxyphenyl ring); 0 phenolic OH on 3,4,5-trimethoxyphenyl ring |
| Comparator Or Baseline | Exifone (CAS 52479-85-3): 6 phenolic OH groups (three on each ring) |
| Quantified Difference | 3 fewer H-bond donors; approximately 50% reduction in total OH count relative to Exifone |
| Conditions | Structural comparison based on IUPAC nomenclature and published molecular formulas; C16H16O7 (target, MW 320.29) vs. C13H10O7 (Exifone, MW 278.22) |
Why This Matters
Procurement of CAS 647838-94-6 enables researchers to study the specific contribution of the 2,3,4-trihydroxy pharmacophore to radical scavenging without confounding contributions from hydroxyls on the second ring, a dissection impossible with Exifone.
- [1] Exifone. DrugFuture. CAS Name: (2,3,4-Trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone. Molecular formula C13H10O7. Available at: https://www.drugfuture.com/chemdata/exifone.html View Source
- [2] Cetinkaya Y, Gocer H, Menzek A, Gulcin I. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Arch Pharm (Weinheim). 2012;345(4):323-334. doi:10.1002/ardp.201100272 View Source
